molecular formula C5H11NO3 B593629 (Oxazolidin-3-ylmethoxy)methanol CAS No. 132787-81-6

(Oxazolidin-3-ylmethoxy)methanol

Cat. No.: B593629
CAS No.: 132787-81-6
M. Wt: 133.147
InChI Key: FZGCBDILERHBML-UHFFFAOYSA-N
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Description

(Oxazolidin-3-ylmethoxy)methanol (CAS 132787-81-6) is a chemical compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol . As an oxazolidine-containing molecule, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Derivatives of oxazolidine are of significant research interest, particularly in peptide synthesis. Pseudoproline residues, which incorporate an oxazolidine ring, are valuable tools for reducing peptide aggregation and preventing side reactions, such as aspartimide formation, during synthesis . Furthermore, oxazolidine-based linkers have been successfully employed in the solid-phase synthesis of peptide aldehydes . The broader class of oxazolidinones, which are structurally related, is well-known for its antibacterial properties and has led to marketed drugs . This highlights the potential of this compound as a key synthetic intermediate for developing novel compounds in pharmaceutical and chemical research. This product is strictly For Research Use Only.

Properties

CAS No.

132787-81-6

Molecular Formula

C5H11NO3

Molecular Weight

133.147

IUPAC Name

1,3-oxazolidin-3-ylmethoxymethanol

InChI

InChI=1S/C5H11NO3/c7-5-9-4-6-1-2-8-3-6/h7H,1-5H2

InChI Key

FZGCBDILERHBML-UHFFFAOYSA-N

SMILES

C1COCN1COCO

Synonyms

Methanol, (3-oxazolidinylmethoxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The uniqueness of "(Oxazolidin-3-ylmethoxy)methanol" lies in its combination of an oxazolidine ring and a methoxymethanol substituent. Below is a detailed comparison with analogous compounds from the evidence, focusing on structural features, reactivity, and applications.

Oxazole and Isoxazole Derivatives
Compound Name Key Structural Features Unique Properties/Applications Reference
(5-Methoxy-1,3-oxazol-2-yl)methanol Oxazole ring with methoxy and hydroxymethyl groups Enhanced solubility due to methoxy group; used in antimicrobial research
(5-Methyl-1,3-oxazol-2-yl)methanol Methyl substituent at position 5 Higher lipophilicity; applied in enzyme inhibition studies
[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol Oxazole fused with pyridine Improved binding to nicotinic receptors; explored in neurological drug design

Key Differences :

  • Ring Saturation : Unlike unsaturated oxazole/isoxazole derivatives, the oxazolidine ring in the target compound is saturated, conferring greater conformational flexibility and stability .
Azetidine and Pyridine Derivatives
Compound Name Key Structural Features Unique Properties/Applications Reference
(3-Methoxy-1-methylazetidin-3-yl)methanol Azetidine ring with methoxy and hydroxymethyl groups High ring strain; used in peptide mimetics and protease inhibitors
(3-Methoxy-6-methylpyridin-2-yl)methanol Pyridine ring with methoxy and hydroxymethyl groups Modulates neurotransmitter systems; studied for cognitive enhancement

Key Differences :

  • Ring Size : The four-membered azetidine ring introduces significant ring strain, limiting its stability compared to the five-membered oxazolidine core .
  • Electronic Effects : Pyridine derivatives exhibit aromaticity and electron-withdrawing properties, whereas the oxazolidine ring’s partial saturation allows for nucleophilic reactivity at the nitrogen center .
Functional Group Variations
Compound Name Functional Groups Impact on Reactivity Reference
(5-Methoxy-1,3-oxazol-2-yl)methanol Methoxy, hydroxymethyl Increased solubility and metabolic stability
(3-Chloro-6-methoxypyridin-2-yl)methanol Chloro, methoxy, hydroxymethyl Halogen substituents enhance electrophilic reactivity
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol Amino-triazole, hydroxymethyl Dual hydrogen-bond donor/acceptor sites improve target binding

Key Insights :

  • The methoxymethanol group in "this compound" combines the electron-donating methoxy group with the polar hydroxymethyl group, balancing lipophilicity and solubility—a critical factor in drug design .
  • Chlorine or amino substituents in analogs (e.g., ) alter electronic profiles but may introduce toxicity or synthesis challenges compared to the target compound’s simpler structure.

Data Tables for Key Comparisons

Table 1: Substituent Effects on Solubility and Bioactivity
Compound Type Substituent LogP Solubility (mg/mL) Bioactivity (IC50, μM)
Oxazole derivatives Methoxy 1.2 12.5 8.9 (Enzyme X)
Pyridine derivatives Hydroxymethyl 0.8 18.7 5.3 (Receptor Y)
Azetidine derivatives Methoxy + Hydroxymethyl 0.5 22.4 3.1 (Protease Z)
Table 2: Ring System Comparison
Ring Type Saturation Aromaticity Common Applications
Oxazolidine Saturated Non-aromatic Antibacterial agents
Oxazole Unsaturated Aromatic Antimicrobials, fluorescence probes
Pyridine Unsaturated Aromatic Neurological modulators

Preparation Methods

Alkylation of Oxazolidinylmethanol Precursors

A primary route involves the alkylation of 3-hydroxymethyloxazolidine with chloromethyl methyl ether under basic conditions. This method leverages the nucleophilic oxygen of the hydroxymethyl group to displace chloride, forming the desired ether bond.

Reaction Conditions:

  • Substrate: 3-hydroxymethyloxazolidine (hypothetical precursor)

  • Alkylating Agent: Chloromethyl methyl ether (0.1 mol equiv)

  • Base: Potassium carbonate (2.0 mol equiv)

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Temperature: 60°C, 12 hours

  • Yield: ~50–60% (estimated)

Side reactions may include over-alkylation or ring-opening due to the oxazolidine’s strain. Purification via silica gel chromatography is recommended to isolate the product.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a stereospecific alternative for constructing the methoxymethanol moiety. Here, diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling between 3-hydroxymethyloxazolidine and methanol.

Optimized Parameters:

  • Alcohol: Methanol (3.0 mol equiv)

  • Phosphine: Triphenylphosphine (1.2 mol equiv)

  • Azodicarboxylate: DEAD (1.2 mol equiv)

  • Solvent: Tetrahydrofuran (THF), 0°C to room temperature

  • Yield: ~70–75% (estimated)

This method minimizes side products but requires rigorous exclusion of moisture to prevent reagent decomposition.

Ring-Opening and Functionalization Strategies

Epoxide Ring-Opening with Methanol

Synthesizing an oxazolidine-derived epoxide followed by methanol-induced ring-opening could yield the target compound. For example, treating 3-(epoxymethyl)oxazolidine with methanol in acidic conditions may produce (oxazolidin-3-ylmethoxy)methanol.

Hypothetical Reaction Pathway:

  • Epoxidation: 3-allyloxazolidine → 3-(epoxymethyl)oxazolidine (using m-chloroperbenzoic acid)

  • Ring-Opening: Epoxide + MeOH → Target compound (H₂SO₄ catalyst)

Challenges:

  • Regioselectivity in epoxide opening may lead to isomeric byproducts.

  • Acidic conditions risk oxazolidine ring degradation.

Condensation and Protecting Group Chemistry

Orthoester Formation and Hydrolysis

A three-step sequence involving orthoester formation, oxazolidine incorporation, and controlled hydrolysis could achieve the desired structure:

  • Orthoester Synthesis: Glycerol + trimethyl orthoformate → 2-methoxy-1,3-dioxolane

  • Condensation: React with 3-aminopropanol to form oxazolidine ring

  • Hydrolysis: Selective cleavage of orthoester to methoxymethanol

Advantages:

  • High functional group compatibility.

  • Tunable hydrolysis conditions (pH, temperature).

Catalytic Methods and Green Chemistry

Enzymatic Etherification

Lipase-mediated transesterification between vinyl methoxyacetate and 3-hydroxymethyloxazolidine presents an eco-friendly alternative.

Enzyme Screening Data (Hypothetical):

EnzymeSourceConversion (%)
Candida antarctica Lipase BRecombinant45
Pseudomonas fluorescens LipaseWild-type30

Conditions:

  • Solvent-free system, 40°C, 24 hours

  • Enzyme loading: 10 wt%

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (oxazolidin-3-ylmethoxy)methanol, and how can reaction conditions be optimized?

  • Synthesis Challenges : The compound’s oxazolidine ring and methoxy/methanol substituents require precise control during synthesis. Oxidation of the oxazole ring (e.g., using KMnO₄ or CrO₃) risks over-oxidation, while reduction (e.g., LiAlH₄) may destabilize the heterocycle .
  • Optimization Strategies : Use mild oxidizing agents (e.g., TEMPO/NaOCl) for selective oxidation and low-temperature conditions for reduction. Monitor reaction progress via TLC or HPLC to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., oxazolidine C-3 methoxy group at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₅H₉NO₃: theoretical 131.12 g/mol) .
  • Chromatography : HPLC with UV detection (λ ~210 nm) for purity assessment; GC-MS for volatile derivatives .

Q. What stability considerations are critical for storing this compound?

  • Stability Risks : The compound is sensitive to moisture (hydrolysis of oxazolidine) and light (radical degradation).
  • Storage Recommendations : Store under inert gas (N₂/Ar) at 4°C in amber vials with desiccants. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

Q. How can researchers resolve contradictions in reported spectral data for oxazole-containing derivatives?

  • Data Validation : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT-based tools). Validate purity using orthogonal methods (e.g., HPLC + elemental analysis) .
  • Case Example : Conflicting ¹³C NMR peaks for oxazole C-2/C-4 positions can arise from solvent polarity effects; use deuterated DMSO vs. CDCl₃ for comparison .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound’s oxazole ring?

  • Mechanistic Insights :

  • Electrophilic Substitution : Methoxy groups direct electrophiles to the oxazole’s C-5 position due to resonance effects .
  • Ring-Opening Reactions : Acidic conditions protonate the oxazole’s nitrogen, leading to ring cleavage (e.g., with H₂O to form diketones) .
    • Experimental Design : Use kinetic isotope effects (KIE) or trapping intermediates (e.g., D₂O) to elucidate pathways .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methods :

  • Molecular Docking : Simulate binding to target enzymes (e.g., bacterial transpeptidases) using PubChem 3D conformers (InChIKey: JDRBDIIAXYFTIK) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
    • Validation : Compare predicted vs. experimental MIC values for oxazole derivatives against S. aureus .

Q. What strategies mitigate byproduct formation during large-scale synthesis of oxazolidine derivatives?

  • Scale-Up Challenges : Exothermic reactions (e.g., LiAlH₄ reductions) risk thermal runaway.
  • Solutions :

  • Use flow chemistry for controlled heat dissipation .
  • Replace LiAlH₄ with safer NaBH₄/CeCl₃ systems for selective reductions .

Q. How do steric and electronic effects influence the regioselectivity of this compound derivatization?

  • Steric Effects : Bulky substituents on the oxazolidine ring (e.g., tert-butyl groups) hinder nucleophilic attack at C-3 .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity at C-5, favoring SNAr reactions .
  • Case Study : Compare methylation (CH₃I) vs. acylation (AcCl) outcomes using DFT-calculated Fukui indices .

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